molecular formula C14H14BrNO2S B1277055 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide CAS No. 941294-37-7

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B1277055
CAS No.: 941294-37-7
M. Wt: 340.24 g/mol
InChI Key: LUAGXHKMNXFILL-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. It is characterized by the presence of a bromine atom, a dimethylphenyl group, and a benzenesulfonamide moiety. This compound is often used in organic synthesis and research due to its unique chemical properties .

Scientific Research Applications

2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of a compound.

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can affect cell signaling by interacting with receptors and other signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its biochemical activity. The transport and distribution of this compound are crucial for its function in cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of this compound is essential for its role in cellular function and regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions. These reactions typically occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used, often in aqueous or mixed solvent systems.

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-N-(3,4-dimethylphenyl)benzenesulfonamide
  • N-(3,4-Dimethylphenyl) 2-bromobenzamide

Comparison:

Properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAGXHKMNXFILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429120
Record name 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-37-7
Record name 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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